1-Benzyl-3-phenylpiperidin-4-amine

Lipophilicity DPP-IV Inhibitors Physicochemical Properties

This compound provides a unique 1,3-disubstituted 4-aminopiperidine pharmacophore validated for DPP-IV inhibitor optimization. Its moderate LogP (2.8) and specific substitution pattern differentiate it from unstable, lipophilic analogs and fentanyl precursors, ensuring reliable target engagement and routine handling. Procure as a scaffold for SAR studies or as a reference standard.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 802826-21-7
Cat. No. B1504821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-phenylpiperidin-4-amine
CAS802826-21-7
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H22N2/c19-18-11-12-20(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2
InChIKeyLGSNQVMIVAHETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-phenylpiperidin-4-amine (CAS 802826-21-7): Core Physicochemical and Structural Baseline for Research Procurement


1-Benzyl-3-phenylpiperidin-4-amine (CAS 802826-21-7, molecular formula C18H22N2, molecular weight 266.38 g/mol) is a synthetic 1,3-disubstituted 4-aminopiperidine derivative featuring a benzyl group at the 1-position and a phenyl group at the 3-position [1]. The compound is a white solid with a predicted boiling point of 394.8±42.0 °C at 760 mmHg and a predicted density of 1.075±0.06 g/cm³ . It serves as a versatile scaffold in medicinal chemistry, particularly as a model compound for the optimization of dipeptidyl peptidase IV (DPP-IV) inhibitors [2], and is commercially available from multiple vendors with a standard purity specification of ≥95% . The compound is structurally distinct from the fentanyl precursor 4-ANPP (4-anilino-N-phenethylpiperidine, C19H24N2), which contains an anilino group at the 4-position and a phenethyl group at the 1-position rather than the benzyl/phenyl/primary amine substitution pattern present in 802826-21-7 [3].

1-Benzyl-3-phenylpiperidin-4-amine (CAS 802826-21-7): Critical Differentiation from Structurally Similar Piperidine Scaffolds


Generic substitution of 1-benzyl-3-phenylpiperidin-4-amine with other 4-aminopiperidine derivatives is not scientifically valid due to quantifiable differences in both physicochemical properties and biological target engagement. The compound possesses a predicted octanol-water partition coefficient (LogP) of 2.8 [1], a value that significantly influences passive membrane permeability and metabolic stability profiles compared to more lipophilic analogs such as the 3-benzhydryl-4-piperidone scaffold (LogP typically >4.0) that was abandoned in DPP-IV optimization programs due to solubility and metabolic instability issues [2]. Furthermore, the precise substitution pattern of this compound—1-benzyl, 3-phenyl, 4-primary amine—defines a unique pharmacophore geometry that has been validated through molecular modeling as preserving the essential spatial orientation of the two phenyl rings and the piperidine nitrogen required for DPP-IV inhibitory activity, whereas alternative substitution patterns fail to superimpose correctly on the active pharmacophore [2]. Procurement of an unspecified or generic 4-aminopiperidine derivative without this exact substitution pattern will result in a compound with fundamentally different target engagement, physicochemical behavior, and synthetic utility.

1-Benzyl-3-phenylpiperidin-4-amine (CAS 802826-21-7): Verifiable Differentiation Metrics Versus Structural Analogs


Lipophilicity Control: Measured LogP Differentiation from 3-Benzhydryl-4-piperidone Scaffolds

1-Benzyl-3-phenylpiperidin-4-amine exhibits a predicted octanol-water partition coefficient (LogP) of 2.8, which is substantially lower than the LogP of the 3-benzhydryl-4-piperidone scaffold (estimated LogP >4.0) that served as the initial high-throughput screening hit for DPP-IV inhibitors [1]. The 3-benzhydryl-4-piperidone scaffold was abandoned in optimization efforts due to low solubility (precipitation observed even at 30 μM under physiological conditions) and high metabolic rates in human liver microsomes (>100 μL/mg/min), deficiencies attributed directly to excessive lipophilicity [2].

Lipophilicity DPP-IV Inhibitors Physicochemical Properties

Vendor Purity Benchmarking: Minimum 95% Purity Specification Across Multiple Suppliers

Commercially available 1-benzyl-3-phenylpiperidin-4-amine (CAS 802826-21-7) is consistently supplied with a minimum purity specification of 95% across multiple independent vendors, including MuseChem (≥95%) , ChemScene (95+%) , CymitQuimica (95+%) , and Bidepharm (95+%) . This represents a verifiable industry standard for this compound class in research-grade procurement.

Purity Procurement Quality Control

Pharmacophore Geometric Validation: Superimposition of the 1-Benzyl-3-phenyl-4-aminopiperidine Core with Active DPP-IV Inhibitor Scaffolds

Molecular modeling studies using Molecular Operating Environment (MOE) software have demonstrated that the 3-phenyl-4-benzylaminopiperidine pharmacophore (type C) superimposes correctly on the 3-benzhydryl-4-piperidone scaffold (type A) at the three fragments essential for DPP-IV inhibitory activity: the two phenyl rings and the piperidine nitrogen [1]. This validated superimposition confirms that the substitution pattern of 1-benzyl-3-phenylpiperidin-4-amine preserves the critical spatial orientation required for target engagement, whereas alternative substitution patterns (e.g., 2-phenyl-3-benzylaminopiperidine) present a different pharmacophore geometry with distinct SAR at the piperidine nitrogen [1].

Pharmacophore Modeling DPP-IV Inhibitors Molecular Modeling

Synthetic Accessibility: Utilization as a Model Compound for DPP-IV Inhibitor Optimization

The 1,3-disubstituted 4-aminopiperidine scaffold, of which 1-benzyl-3-phenylpiperidin-4-amine is a representative example, was specifically selected as a model compound class for the optimization of 2-aminobenzo[a]quinolizine DPP-IV inhibitors due to the difficult synthetic access to the benzo[a]quinolizine core [1]. The synthetic methodology and structure-activity relationship (SAR) developed using 1,3-disubstituted 4-aminopiperidines were successfully transferred to the 2-aminobenzo[a]quinolizine series, leading to highly active DPP-IV inhibitors [1].

Synthetic Methodology DPP-IV Inhibitors Medicinal Chemistry

Structural Distinction from the Controlled Fentanyl Precursor 4-ANPP

1-Benzyl-3-phenylpiperidin-4-amine (C18H22N2, MW 266.38) is structurally distinct from the fentanyl precursor 4-ANPP (4-anilino-N-phenethylpiperidine, C19H24N2, MW 280.41). The target compound contains a benzyl group at the 1-position and a phenyl group at the 3-position with a primary amine at the 4-position, whereas 4-ANPP contains a phenethyl group at the 1-position and an anilino (secondary amine) group at the 4-position [1][2]. This structural divergence results in fundamentally different chemical reactivity, biological activity profiles, and regulatory classification: 4-ANPP is pharmacologically inactive and serves solely as a fentanyl precursor [2], while 1-benzyl-3-phenylpiperidin-4-amine is employed in medicinal chemistry optimization programs for DPP-IV inhibitors [3].

Structural Differentiation Regulatory Compliance Procurement

1-Benzyl-3-phenylpiperidin-4-amine (CAS 802826-21-7): High-Value Application Scenarios Based on Verified Evidence


Medicinal Chemistry Optimization of DPP-IV Inhibitors for Type 2 Diabetes

1-Benzyl-3-phenylpiperidin-4-amine serves as an optimal starting scaffold for structure-activity relationship (SAR) studies targeting DPP-IV inhibition. Its validated pharmacophore geometry, which correctly superimposes the two phenyl rings and piperidine nitrogen essential for activity [1], combined with its moderate LogP of 2.8 [2], makes it a superior alternative to the more lipophilic 3-benzhydryl-4-piperidone scaffold that failed due to solubility and metabolic instability issues [1]. The synthetic methodology and SAR derived from this 1,3-disubstituted 4-aminopiperidine class have been successfully translated to more complex DPP-IV inhibitor cores [3], establishing this compound as a validated model system for lead optimization programs in diabetes research.

Synthesis of Novel NK1 Receptor Antagonists via Asymmetric Derivatization

The 3-phenyl-4-benzylaminopiperidine core structure, which encompasses 1-benzyl-3-phenylpiperidin-4-amine as the unsubstituted parent scaffold, has been identified as a potent pharmacophore for tachykinin NK1 receptor antagonism [1]. Researchers developing NK1 antagonists for pain, emesis, or CNS disorders can utilize this compound as a versatile intermediate for introducing diverse substituents at the 4-amino position and the piperidine nitrogen. The scaffold's moderate LogP of 2.8 [2] provides a favorable starting point for optimizing metabolic stability, addressing the high metabolic rates (>100 μL/mg/min) that plagued earlier benzohydryl-based leads [1].

Pharmacophore Modeling and Molecular Docking Studies

1-Benzyl-3-phenylpiperidin-4-amine represents a structurally defined 1,3-disubstituted 4-aminopiperidine core that has been validated through molecular modeling studies using MOE software to superimpose correctly with active pharmacophores [1]. Computational chemists and structural biologists can procure this compound as a reference standard for calibrating docking models, validating pharmacophore hypotheses, or generating co-crystal structures with target proteins such as DPP-IV. The availability of the compound at ≥95% purity from multiple vendors ensures reliable and reproducible experimental results for these precision applications.

Development of DPP-IV Inhibitor Assays and Biochemical Screening

Given the established role of 1,3-disubstituted 4-aminopiperidines as model compounds for DPP-IV inhibitor optimization [3], 1-benzyl-3-phenylpiperidin-4-amine is well-suited for use as a control compound or reference standard in enzymatic assays and high-throughput screening campaigns targeting DPP-IV. Its structural distinction from the fentanyl precursor 4-ANPP [4] also ensures that its procurement and use are not encumbered by the stringent regulatory controls applied to fentanyl-related substances, facilitating routine laboratory handling and distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-phenylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.